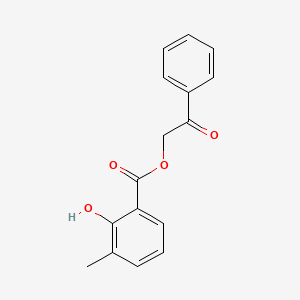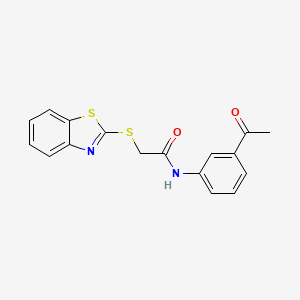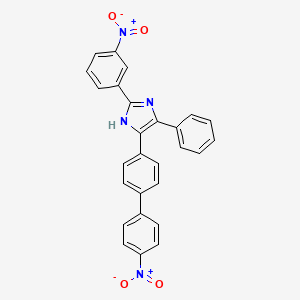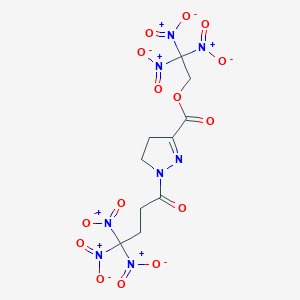![molecular formula C22H18N2S B14949552 N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine](/img/structure/B14949552.png)
N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Allyl-4-phenyl-1,3-thiazol-2(3H)-yliden]-N-(1-naphthyl)amine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-allyl-4-phenyl-1,3-thiazol-2(3H)-yliden]-N-(1-naphthyl)amine typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine. The reaction is usually carried out under reflux conditions to ensure complete formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions, thereby improving the overall quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Allyl-4-phenyl-1,3-thiazol-2(3H)-yliden]-N-(1-naphthyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Applications De Recherche Scientifique
N-[3-Allyl-4-phenyl-1,3-thiazol-2(3H)-yliden]-N-(1-naphthyl)amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antileishmanial agent.
Medicine: Explored for its potential use in drug development, particularly for neglected diseases.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mécanisme D'action
The mechanism of action of N-[3-allyl-4-phenyl-1,3-thiazol-2(3H)-yliden]-N-(1-naphthyl)amine involves its interaction with specific molecular targets. For instance, it has been suggested that this compound may target S-methyl-5-thioadenosine phosphorylase, which could explain its biological activity . The pathways involved often include inhibition of key enzymes or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1,3-thiazole-2-amines: These compounds share a similar thiazole ring structure and have been studied for their antileishmanial properties.
Thiazole derivatives: Various thiazole derivatives have been explored for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Uniqueness
What sets N-[3-allyl-4-phenyl-1,3-thiazol-2(3H)-yliden]-N-(1-naphthyl)amine apart is its unique combination of the thiazole ring with both allyl and naphthyl groups
Propriétés
Formule moléculaire |
C22H18N2S |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H18N2S/c1-2-15-24-21(18-10-4-3-5-11-18)16-25-22(24)23-20-14-8-12-17-9-6-7-13-19(17)20/h2-14,16H,1,15H2 |
Clé InChI |
GAVRNUNWQYXBAL-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=CSC1=NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine](/img/structure/B14949473.png)
![4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-phenylacetamide](/img/structure/B14949495.png)


![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)

![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
![2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14949524.png)


![2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)
